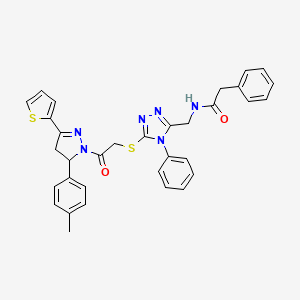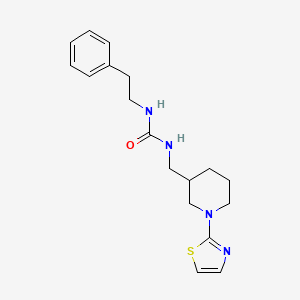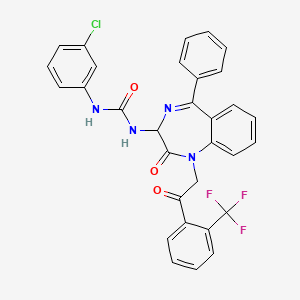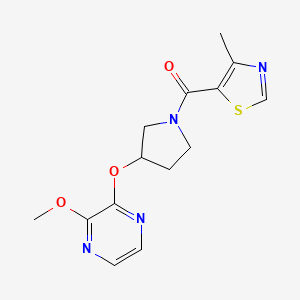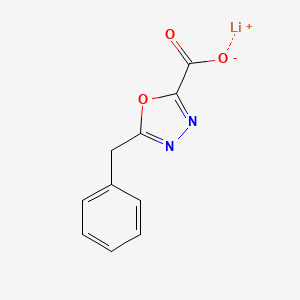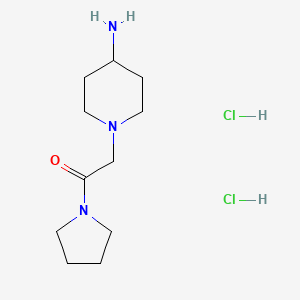![molecular formula C15H18F3NO2 B2940080 1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine CAS No. 2418718-90-6](/img/structure/B2940080.png)
1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CPMA and is a member of the aziridine family of compounds. CPMA has been shown to possess several unique properties that make it an attractive candidate for use in scientific research.
Mechanism of Action
The mechanism of action of CPMA is complex and involves several different pathways. CPMA has been shown to selectively modify cysteine residues in proteins, which can alter the function of these proteins. CPMA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
CPMA has been shown to have several biochemical and physiological effects. CPMA has been shown to selectively modify cysteine residues in proteins, which can alter the function of these proteins. CPMA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, CPMA has been shown to have anti-inflammatory effects and can inhibit the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CPMA in lab experiments is its selectivity for cysteine residues in proteins. This selectivity allows for the specific modification of proteins, which can be used to study their function. However, one of the limitations of using CPMA is its potential toxicity. CPMA has been shown to have cytotoxic effects on cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving CPMA. One potential area of research is the development of CPMA derivatives that have improved selectivity and reduced toxicity. Another area of research is the use of CPMA as a therapeutic agent for the treatment of cancer. Additionally, CPMA could be used as a tool for studying the function of specific proteins in various disease states.
Synthesis Methods
The synthesis of CPMA involves a multi-step process that requires several chemical reagents and specialized equipment. The first step in the synthesis process involves the preparation of 4-methoxy-3-(trifluoromethyl)phenol, which is then reacted with chloromethyl cyclopropane to form the cyclopropylmethyl ether. The final step involves the reaction of the cyclopropylmethyl ether with aziridine in the presence of a catalyst to form CPMA.
Scientific Research Applications
CPMA has been shown to have several potential applications in scientific research. One of the primary uses of CPMA is as a chemical probe for studying the function of proteins. CPMA has been shown to selectively modify cysteine residues in proteins, which can be used to study the function of these proteins. CPMA has also been used as a tool for studying protein-protein interactions and as a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
1-(cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-20-14-5-4-12(6-13(14)15(16,17)18)21-9-11-8-19(11)7-10-2-3-10/h4-6,10-11H,2-3,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQNBROXBLVVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CN2CC3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


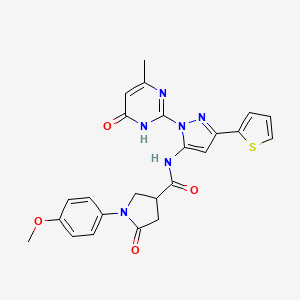

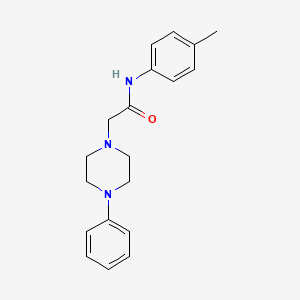

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)
